Cobalt chloride (CoCl2)

Catalog No.
S606987
CAS No.
7646-79-9
M.F
CoCl2
Cl2Co
M. Wt
129.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt chloride (CoCl2)

CAS Number

7646-79-9

Product Name

Cobalt chloride (CoCl2)

IUPAC Name

cobalt(2+);dichloride

Molecular Formula

CoCl2
Cl2Co

Molecular Weight

129.84 g/mol

InChI

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2

InChI Key

GVPFVAHMJGGAJG-UHFFFAOYSA-L

SMILES

Cl[Co]Cl

Solubility

Soluble in water
53.420 lb/100 lb water at 70 °F
In water, 1.16 kg/L at 0 °C
Soluble in alcohols, acetone, ether, glycerol, and pyridine
For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 53 (good)

Synonyms

cobalt chloride, cobalt dichloride, cobalt(II)chloride, cobaltous chloride, CoCl(2)

Canonical SMILES

[Cl-].[Cl-].[Co+2]

Moisture Detection

Biomedical Applications

The nano size and developed surface open a wide range of applications of cobalt nanoparticles in biomedicine . The synthesis methods used to synthesize CoNPs with various properties, such as size, zeta potential, surface area, and magnetic properties, have been assessed .

Pigment Production

Cobalt Chloride is also utilized in the production of pigments . Its unique color properties make it a valuable substance in various industries .

Ceramics and Glass Production

In addition to pigments, Cobalt Chloride is used in the production of ceramics and glass . Its versatility and unique properties make cobalt chloride a valuable substance in these industries .

Catalyst in Chemical Reactions

Cobalt Chloride is used as a catalyst in certain chemical reactions . Its ability to speed up chemical reactions makes it a valuable component in various industrial processes .

Component in Rechargeable Batteries

Cobalt Chloride is used as a component in rechargeable batteries . Its electrochemical properties make it a key ingredient in the production of these batteries .

Super Alloys Production

Cobalt’s most important application is the production of super alloys . Super alloys consist of iron, cobalt, nickel, chromium, tungsten, aluminum, and titanium .

Water Splitting

Cobalt-based materials have been used in catalytic, electrocatalytic, photocatalytic, and photoelectrocatalytic water splitting . This process is part of the larger field of renewable energy research .

Le Châtelier’s Principle Lab

Cobalt Chloride is used in labs to demonstrate Le Châtelier’s Principle . The reversible chemical reaction involving Cobalt Chloride is used to demonstrate the shifting of equilibrium and the resulting color change .

Cobalt Chloride Complex Ions

Cobalt Chloride forms complex ions (CoCl 42–) in less dense acetone . This property is used in various chemical experiments and demonstrations .

Mysterious Catalyst Layer

Cobalt Chloride has been used in the formation of a mysterious catalyst layer upon application of an anodic potential . This has greatly attracted researchers’ interest .

Contrast Agents in Magnetic Resonance Imaging

Cobalt nanoparticles (CoNPs) can be used as contrast agents in magnetic resonance imaging . This is due to their unique properties such as size, zeta potential, surface area, and magnetic properties .

Cobalt chloride, with the chemical formula Cobalt(II) chloride (CoCl₂), is an inorganic compound that serves as a salt of cobalt and chlorine. It exists in various hydrated forms, including the monohydrate, dihydrate, hexahydrate, and non-hydrated (anhydrous) states. The anhydrous form appears as blue crystalline solids, while the hydrated forms display different colors: the dihydrate is purple, and the hexahydrate is pink. The hexahydrate is commonly encountered in laboratory settings due to its stability and solubility in water .

Typical of transition metal salts. In aqueous solutions, it predominantly exists as the complex ion [Co(H2O)6]2+[Co(H_2O)_6]^{2+}. It can react with hydrogen sulfide to yield cobalt sulfide:

CoCl2+H2SCoS+2HClCoCl_2+H_2S\rightarrow CoS+2HCl

Additionally, when treated with hydrochloric acid, cobalt chloride forms the tetrachlorocobaltate ion [CoCl4]2[CoCl_4]^{2-}, which imparts a blue color to the solution:

CoCl2+4HCl[CoCl4]2+2H2OCoCl_2+4HCl\rightarrow [CoCl_4]^{2-}+2H_2O

The anhydrous form can also be reduced to cobaltocene through reaction with sodium cyclopentadienide:

CoCl2+2NaC5H5Co(C5H5)2+2NaClCoCl_2+2NaC_5H_5\rightarrow Co(C_5H_5)_2+2NaCl

Cobalt chloride has garnered attention for its biological activity, particularly in medical research. It is known to mimic hypoxia in cellular studies due to its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This property makes cobalt chloride a useful tool in studies related to cancer biology and tissue engineering .

Cobalt chloride can be synthesized through various methods:

  • From Cobalt Hydroxide or Carbonate: Reacting cobalt(II) hydroxide or cobalt(II) carbonate with hydrochloric acid yields cobalt chloride:
    • CoCO3+2HClCoCl2+CO2+H2OCoCO_3+2HCl\rightarrow CoCl_2+CO_2+H_2O
    • Co(OH)2+2HClCoCl2+2H2OCo(OH)_2+2HCl\rightarrow CoCl_2+2H_2O
  • Evaporation: The solid hydrates can be obtained by evaporating aqueous solutions of cobalt chloride.
  • Cooling Saturated Solutions: Cooling saturated solutions yields different hydrates depending on temperature:
    • Dihydrate forms between 120.2 °C and 51.25 °C.
    • Hexahydrate crystallizes below 51.25 °C.
  • Heating Hydrates: Anhydrous cobalt chloride can be produced by heating hydrated forms .

Cobalt chloride has several applications across various fields:

  • Laboratory Use: It serves as a precursor for synthesizing other cobalt compounds.
  • Medical Research: Utilized for studying hypoxic conditions and cellular responses.
  • Colorants: Employed in ceramics and glassmaking for its vibrant colors.
  • Humidity Indicators: The color change from blue to pink upon hydration makes it useful as a moisture indicator .

Research into the interactions of cobalt chloride with biological systems has highlighted its role in modulating cellular pathways. Studies indicate that cobalt chloride can activate pathways related to stress responses and angiogenesis due to its ability to stabilize hypoxia-inducible factors. These interactions are particularly relevant in cancer research where oxygen levels play a critical role in tumor growth and metastasis .

Cobalt chloride shares similarities with other metal chlorides but possesses unique properties that distinguish it:

CompoundFormulaColor (Anhydrous)Solubility in WaterBiological Activity
Cobalt ChlorideCoCl₂BlueHighHypoxia mimic
Nickel ChlorideNiCl₂GreenHighLess significant biological activity
Copper(II) ChlorideCuCl₂BlueHighAntimicrobial properties
Iron(III) ChlorideFeCl₃Yellow-brownHighUsed in water treatment

Cobalt chloride's unique ability to stabilize hypoxia-inducible factors sets it apart from these similar compounds, making it particularly valuable in research contexts focused on oxygen-sensing mechanisms .

Physical Description

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.
Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline]
PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE.

Color/Form

Pale-blue hygroscopic leaflets; colorless in very thin layers
Blue hexagonal leaflets

Hydrogen Bond Acceptor Count

2

Exact Mass

128.870899 g/mol

Monoisotopic Mass

128.870899 g/mol

Boiling Point

1049 °C

Heavy Atom Count

3

Density

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink
3.36 at 25 °C/4 °C
Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/
3.4 g/cm³

LogP

0.85

Odor

Slight sharp odor

Decomposition

Dec 400 °C on long heating in air.
When heated to decomp it emits toxic fumes of /hydrogen chloride/

Melting Point

187 °F (USCG, 1999)
735 °C

UNII

EVS87XF13W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cobaltous chloride is included in the database.
The following drug products were withdrawn or removed from the market because such drug products or components of such drug products were found to be unsafe or not effective. The following drug products may not be compounded under the exemptions provided by section 503A(a) of the Federal, Food, Drug, and Cosmetic: Cobalt. All drug products containing cobalt salts (except radioactive forms and its salts and cobalamin and its derivatives.
MEDICATION: Hematinic.
MEDICATION (VET): Nutritional factor. Used in cobalt deficiency in ruminants.
For more Therapeutic Uses (Complete) data for Cobaltous chloride (9 total), please visit the HSDB record page.

Mechanism of Action

The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer.

Vapor Pressure

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7646-79-9

Absorption Distribution and Excretion

... gastrointestinal absorption of cobalt chloride given to rats is estimated to be about 30%.
When radioactive (60)cobalt as cobaltous chloride was given orally to humans, the avg absorption was calculated at 5-44%, with these figures being based on the amt of unabsorbed cobalt remaining in the feces. Based on 24 hr urinary excretion figures of perorally given (60)cobalt absorption has been estimated to be on avg 18%, individual values ranging from 9% to 42%. Absorption and/or excretion is influenced by the amt of cobalt given and by nutritional factors.
Twelve to 36 hr after the admin of a small dose of radioactive cobalt chloride to pregnant mice ... the highest activity of radioactive cobalt /was found/ in liver, kidney, fetus, and placenta.
... One week after /rats/ ... had received ten daily sc injections of cobalt chloride (40 mg/kg) and ... the highest amt of cobalt /was found/ in the liver, which on avg contained 11% of the admin dose.
For more Absorption, Distribution and Excretion (Complete) data for Cobaltous chloride (22 total), please visit the HSDB record page.

Associated Chemicals

Cobalt(II) chloride hexahydrate;7791-13-1
Cobalt(II) chloride dihydrate;14216-74-1

Wikipedia

Cobalt(II) chloride
Aldica

Drug Warnings

The goitrogenic effect has been elicited by the oral administration of 3-4 mg/kg to children in the course of treatment of sickle cell anemia. Toxicity resulting from overzealous therapeutic administration has been reported to produce vomiting, diarrhea, and a sensation of warmth. IV administration leads to flushing of the face, increased blood pressure, slowed respiration, giddiness, tinnitus, and deafness due to nerve damage.
Cardiomyopathy in 17 yr old girl on maintenance hemodialysis, who had been given cobalt chloride 25 mg twice daily for about 9 months.
... Great enlargement of thyroid with all symptoms of myxedema /occurred/ in a child of 17 mo who had received over period of 2 wk daily dose of iron-cobalt preparation representing 4 mg/kg of cobalt chloride. A marked drop in (131)-iodine uptake after a wk (approaching nil after 2 wk) of dosage of 150 mg/day of cobaltous chloride was observed ... This toxic effect is not invariable in patients receiving cobalt therapy; several observers have failed to find any adverse clinical effect on thyroid activity ... .
... Optic atrophy has been reported in a case in which a patient was treated with cobalt chloride for pancytopenia.
For more Drug Warnings (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.

Biological Half Life

Following a single oral dose /of cobalt chloride/, the blood cobalt concentration-time curve /in male fischer 344 rats/ was triphasic, peaked at 3.2 hr, and had an absorptive half-life of 0.9 hr, an elimination phase half-life of 3.9 hr, and a terminal elimination half-life of 22.9 hr. ... Following intravenous administration, 10.1% of the dose was excreted in the feces, indicating that cobalt can be secreted in the bile. Following a single intravenous injection, the concentration-time curve displayed three segments. The first segment, which occurred during the first 4 hr, had a rapid half-life of 1.3 hr. The second phase, from 4 to 12 hr, demonstrated a slower clearance rate with a half-life of 4.3 hr. The final and slowest phase, from 12 to 36 hr, had a half-life of 19 hr.
The retention of (60)CoCl2 (cobaltous chloride) given iv has been studied by total body counting for periods of up to 1000 days. Following a rapid initial clearance within days of about 90% of a given dose, 10% was eliminated with a biological half-time of about 2 yr. /(60)Cobaltous chloride/

Methods of Manufacturing

Preparation of anhydrous from cobalt powder and Cl2. ... From the acetate and acetyl chloride ... . By dehydration of the hexahydrate with SOCl2.
By the action of hydrochloric acid on cobalt; its oxide, hydroxide, or carbonate.

General Manufacturing Information

Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Rubber product manufacturing
Wholesale and retail trade
Cobalt chloride (CoCl2): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. ... Moisture sensitive. Handle and store under inert gas. Hygroscopic. ... Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Dry.
Store in airtight containers. /Hexahydrate/

Interactions

... Immortalized alveolar epithelial type II cells were incubated for 4 hr with various concentrations of either NiCl2, CoCl2, or NiCl2 and CoCl2 together, and cell viability assessed 24 hr later. The LD50 for NiCl2 was 5.7 mM. CoCl2, with an LD50 of 1.1 mM, was about five times more potent than NiCl2. Mixtures of NiCl2 and CoCl2 decreased cell viability synergistically.
Rats ... /were administered/ ... (60)Co by gavage as inorganic (60)CoCl2 or in a form incorporated into freshwater fish. Orizias latipes were placed in vessels containing 2 L of tap water with radioactive cobalt. Periodically thereafter the fish were sacrificed, homogenized, and administered to rats via a stomach tube... Rats gavaged with (60)Co incorporated into the fish retained much more (60)Co than control rats. This trend was notable in rats given fish kept in radioactive solution for longer periods. Marked differences in tissue distribution of (60)Co were also observed between rats given (60)Co incorporated into fish and control rats.
Fucosterol is a phytosterol commonly extracted from algae. It has been proved that fucosterol possesses antioxidant activity that is capable of scavenging the free radicals causing skin damages. In this study, we investigated the protective mechanisms of fucosterol on cobalt chloride (CoCl2) induced hypoxia damages to keratinocytes (HaCaT). We found that fucosterol inhibited CoCl2 induced cytotoxicity and inflammation in a dose-dependent manner. Furthermore, fucosterol attenuated CoCl2 induced excess expression of IL-6, IL-1beta and TNF-a in HaCaT cells. In addition, fucosterol surpressed the phosphorylation of PI3K and Akt and accumulation of HIF1-a simulated by CoCl2. Taken together, these results suggested that fucosterol executed its protective effects against CoCl2 induced cytotoxicity and inflammation by the inhibition of hypoxia inducible factor through PI3K/Akt pathway.
Epithelial-mesenchymal transition (EMT) occurs during adult tissue remodeling responses including carcinogenesis and fibrosis. Existing evidence reveals that hepatocytes can undergo EMT in adult liver, which is critically involved in chronic liver injury. We herein established a hypoxia-induced EMT model in human LO2 hepatocytes treated with cobalt chloride (CoCl2) in vitro, and evaluated the effects of curcumin, a natural antifibrotic compound, on hepatocyte EMT and explored the underlying molecular mechanisms. We found that CoCl2 at non-toxic doses induced a mesenchymal cell phenotype in hepatocytes and upregulated several mesenchymal markers including a-smooth muscle actin, vimentin, N-cadherin, fibronectin and Snail (an EMT-related transcription factor), but downregulated the epithelial marker E-cadherin in hepatocytes. However, curcumin reversed the morphological changes, abrogated the increased expression of mesenchymal markers, and rescued E-cadherin expression in CoCl2-treated hepatocytes, suggesting the inhibition of hepatocyte EMT in vitro. We further found that curcumin interfered with the transforming growth factor-beta (TGF-beta) signaling by reducing the expression of TGF-beta receptor I and inhibiting the expression and phosphorylation of Smad2 and Smad3. Use of SB431542, a specific inhibitor of TGF-beta receptor I, demonstrated that interference with the TGF-beta/Smad pathway was associated with curcumin suppression of hepatocyte EMT. Our in vivo data showed that curcumin affected hepatic EMT in rat fibrotic liver caused by carbon tetrachloride, which was associated with the inhibition of TGF-beta/Smad signaling.
For more Interactions (Complete) data for Cobaltous chloride (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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